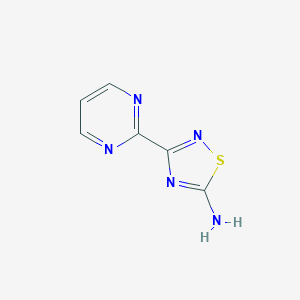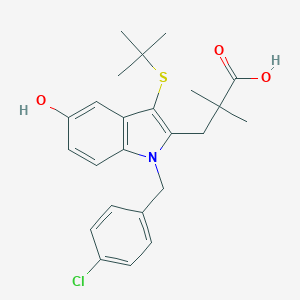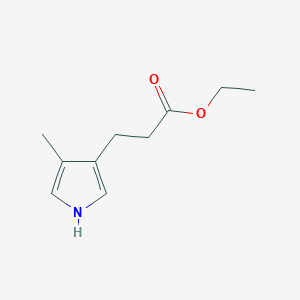
3-(ピリミジン-2-イル)-1,2,4-チアゾール-5-アミン
説明
3-(Pyrimidin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that features a pyrimidine ring fused with a thiadiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
科学的研究の応用
3-(Pyrimidin-2-yl)-1,2,4-thiadiazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
Target of Action
It’s known that pyrimidine derivatives can inhibit protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
Pyrimidine derivatives are known to exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases .
Biochemical Pathways
It’s known that the inhibition of protein kinases can disrupt cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism .
Result of Action
The inhibition of protein kinases can lead to the disruption of cellular signaling processes, potentially leading to the death of cancer cells .
生化学分析
Biochemical Properties
3-(Pyrimidin-2-yl)-1,2,4-thiadiazol-5-amine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with receptor tyrosine kinases, which are crucial for cell signaling and growth . The compound binds to the active site of these enzymes, inhibiting their activity and thus affecting downstream signaling pathways. Additionally, 3-(Pyrimidin-2-yl)-1,2,4-thiadiazol-5-amine interacts with various proteins involved in cellular metabolism, such as those in the glycolytic pathway, altering their function and activity .
Cellular Effects
The effects of 3-(Pyrimidin-2-yl)-1,2,4-thiadiazol-5-amine on cells are profound. It has been observed to influence cell proliferation, apoptosis, and differentiation. In cancer cells, the compound induces apoptosis by activating caspases and disrupting mitochondrial membrane potential . Furthermore, 3-(Pyrimidin-2-yl)-1,2,4-thiadiazol-5-amine affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and reduced cell survival . These effects make it a promising candidate for anticancer therapies.
Molecular Mechanism
At the molecular level, 3-(Pyrimidin-2-yl)-1,2,4-thiadiazol-5-amine exerts its effects through several mechanisms. It binds to the ATP-binding site of receptor tyrosine kinases, preventing ATP from accessing the site and thus inhibiting kinase activity . This inhibition leads to a cascade of events that ultimately result in reduced cell proliferation and increased apoptosis. Additionally, the compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA . This modulation affects the expression of genes involved in cell cycle regulation and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Pyrimidin-2-yl)-1,2,4-thiadiazol-5-amine have been studied over various time points. The compound is relatively stable under physiological conditions, with minimal degradation observed over extended periods . Long-term studies have shown that continuous exposure to 3-(Pyrimidin-2-yl)-1,2,4-thiadiazol-5-amine leads to sustained inhibition of cell proliferation and induction of apoptosis . These findings suggest that the compound maintains its efficacy over time, making it suitable for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of 3-(Pyrimidin-2-yl)-1,2,4-thiadiazol-5-amine vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
3-(Pyrimidin-2-yl)-1,2,4-thiadiazol-5-amine is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other enzymes and proteins, affecting metabolic flux and altering metabolite levels . The compound’s interaction with metabolic enzymes also influences its pharmacokinetics and bioavailability.
Transport and Distribution
Within cells and tissues, 3-(Pyrimidin-2-yl)-1,2,4-thiadiazol-5-amine is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and distribution . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys . This distribution pattern is crucial for understanding its therapeutic and toxic effects.
Subcellular Localization
The subcellular localization of 3-(Pyrimidin-2-yl)-1,2,4-thiadiazol-5-amine plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it can translocate to the nucleus and affect gene expression by interacting with transcription factors . This dual localization allows 3-(Pyrimidin-2-yl)-1,2,4-thiadiazol-5-amine to exert its effects on multiple cellular processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrimidin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with thiosemicarbazide in the presence of an oxidizing agent such as hydrogen peroxide or iodine. The reaction is usually carried out in a solvent like ethanol or acetic acid at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process.
化学反応の分析
Types of Reactions
3-(Pyrimidin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrimidine or thiadiazole rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or halides; in solvents like dimethylformamide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine or thiadiazole rings.
類似化合物との比較
Similar Compounds
- 2-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine
- 3-(Pyrimidin-4-yl)-1,2,4-thiadiazol-5-amine
- 2-(Pyrimidin-2-yl)-1,3,4-thiadiazol-5-amine
Uniqueness
3-(Pyrimidin-2-yl)-1,2,4-thiadiazol-5-amine is unique due to its specific structural configuration, which imparts distinct biological activities and chemical reactivity. The presence of both pyrimidine and thiadiazole rings in a single molecule enhances its potential for diverse applications in medicinal chemistry and other scientific fields.
This detailed article provides a comprehensive overview of 3-(Pyrimidin-2-yl)-1,2,4-thiadiazol-5-amine, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
3-pyrimidin-2-yl-1,2,4-thiadiazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N5S/c7-6-10-5(11-12-6)4-8-2-1-3-9-4/h1-3H,(H2,7,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXRFQLGUGZGCJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C2=NSC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80616981 | |
| Record name | 3-(Pyrimidin-2-yl)-1,2,4-thiadiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80616981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138588-24-6 | |
| Record name | 3-(Pyrimidin-2-yl)-1,2,4-thiadiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80616981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















